molecular formula C19H14F3NO3 B13251967 8-(4-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

8-(4-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

Cat. No.: B13251967
M. Wt: 361.3 g/mol
InChI Key: RWDJZTHBHKGTPD-UHFFFAOYSA-N
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Description

8-(4-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a Suzuki coupling reaction, using a palladium catalyst and an appropriate boronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

8-(4-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or aminated quinoline derivatives.

Scientific Research Applications

8-(4-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit alkaline phosphatases by binding to the active site of the enzyme, thereby preventing the dephosphorylation of substrates . Molecular docking studies have provided insights into the binding interactions and the structural basis for its inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: A simpler quinoline derivative with similar biological activities.

    8-(4-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid: A closely related compound with a methoxy group instead of an ethoxy group.

Uniqueness

8-(4-Ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to the presence of both the ethoxyphenyl and trifluoromethyl groups, which confer distinct chemical properties and biological activities. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H14F3NO3

Molecular Weight

361.3 g/mol

IUPAC Name

8-(4-ethoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

InChI

InChI=1S/C19H14F3NO3/c1-2-26-13-7-5-11(6-8-13)15-16(19(20,21)22)14(18(24)25)10-12-4-3-9-23-17(12)15/h3-10H,2H2,1H3,(H,24,25)

InChI Key

RWDJZTHBHKGTPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2C(F)(F)F)C(=O)O)C=CC=N3

Origin of Product

United States

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